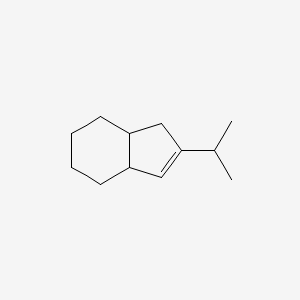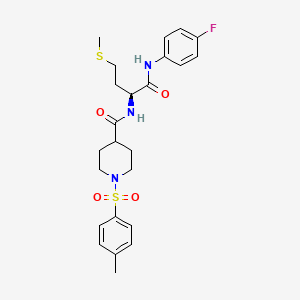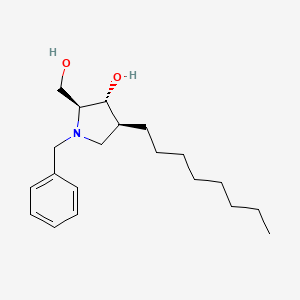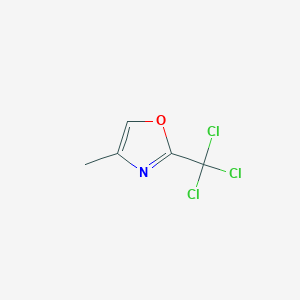![molecular formula C17H15NO2 B15172421 3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920300-38-5](/img/structure/B15172421.png)
3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a complex organic compound that belongs to the class of isoindolones. . This compound features a unique structure with a cyclopentyl ring fused to an isoindolone core, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one can be achieved through various synthetic routes. One common method involves the use of a Claisen–Schmidt-type condensation reaction . This reaction typically requires the presence of a base or neutral conditions to facilitate the condensation process. Another approach involves the Scholl-type oxidative cyclization reactions, which are mediated by phenyliodine(III) bis(trifluoroacetate) (PIFA)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
化学反应分析
Types of Reactions
3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoindolone derivatives, while reduction reactions can produce reduced isoindolone compounds. Substitution reactions typically result in the formation of various substituted isoindolone derivatives with different functional groups .
科学研究应用
3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound’s isoindolone core allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
相似化合物的比较
Similar Compounds
Dibenzo[e,g]isoindol-1-ones: These compounds are simplified benzenoid analogues of biological indolo[2,3-a]-pyrrolo[3,4-c]carbazol-5-ones and have demonstrated a wide range of biological activity.
N-isoindoline-1,3-diones: These heterocycles are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, and they have gained significant attention for their potential use in diverse fields.
Uniqueness
3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one stands out due to its unique structure, which combines a cyclopentyl ring with an isoindolone core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
920300-38-5 |
|---|---|
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
3-(2-oxocyclopentyl)-2,3-dihydrobenzo[g]isoindol-1-one |
InChI |
InChI=1S/C17H15NO2/c19-14-7-3-6-12(14)16-13-9-8-10-4-1-2-5-11(10)15(13)17(20)18-16/h1-2,4-5,8-9,12,16H,3,6-7H2,(H,18,20) |
InChI 键 |
HBUWDXDSDUUWMB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)C1)C2C3=C(C4=CC=CC=C4C=C3)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Bromophenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B15172343.png)
![2-Cyano-3-[4-methoxy-3-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B15172344.png)


![(3E)-3-[(4-Ethylphenyl)imino]-4,4,4-trifluoro-1-(furan-2-yl)butan-1-one](/img/structure/B15172365.png)
![2-(2-bromophenyl)-7-chloro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B15172374.png)


![6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B15172382.png)
![1-Methyl-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B15172386.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B15172400.png)
![2-Methoxy-3-phenyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15172402.png)
![Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate](/img/structure/B15172430.png)

